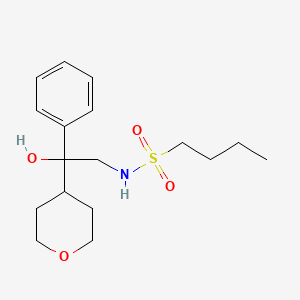

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

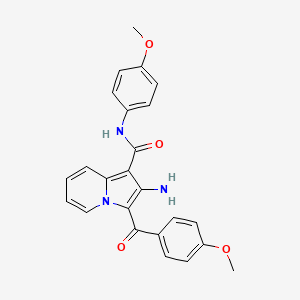

説明

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide, also known as HET0016, is a selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, stroke, and cancer. HET0016 is a promising drug candidate for the treatment of these diseases.

作用機序

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme .

Mode of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and compete with PABA for the active site of dihydropteroate synthase, inhibiting the enzyme . This prevents the synthesis of dihydrofolic acid, a precursor of folic acid, which is essential for bacterial growth.

Biochemical Pathways

The compound likely affects the folic acid synthesis pathway in bacteria, given the typical action of sulfonamides. By inhibiting dihydropteroate synthase, it prevents the production of dihydrofolic acid, a necessary precursor for the production of folic acid. Folic acid is crucial for the synthesis of nucleic acids in bacteria, so its depletion hampers bacterial growth and proliferation .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .

Result of Action

The result of the compound’s action, assuming it behaves like other sulfonamides, would be the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis .

実験室実験の利点と制限

One advantage of using N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide in lab experiments is its selectivity for the inhibition of 20-HETE synthesis. This allows researchers to investigate the specific role of 20-HETE in disease pathogenesis and to develop targeted therapies. However, one limitation is that N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide may have off-target effects on other cytochrome P450 enzymes, which could complicate experimental results.

将来の方向性

There are several future directions for the research and development of N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide. One area of focus is the optimization of the drug's pharmacokinetic properties to improve its efficacy and reduce potential side effects. Another direction is the investigation of N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide in combination with other drugs for the treatment of hypertension, stroke, and cancer. Additionally, the role of 20-HETE in other diseases, such as diabetes and pulmonary hypertension, could be further explored using N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide as a tool.

合成法

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide can be synthesized by reacting 2-bromoethyl phenyl sulfone with tetrahydro-2H-pyran-4-ol in the presence of sodium hydride, followed by reaction with 2-hydroxyethyl butyrate and then sulfonamide formation with ammonia.

科学的研究の応用

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide has been extensively studied in various scientific research applications. It has been shown to reduce blood pressure in animal models of hypertension, prevent ischemic brain injury in stroke models, and inhibit tumor growth in cancer models. N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)butane-1-sulfonamide has also been investigated as a potential treatment for diabetic nephropathy and pulmonary hypertension.

特性

IUPAC Name |

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4S/c1-2-3-13-23(20,21)18-14-17(19,15-7-5-4-6-8-15)16-9-11-22-12-10-16/h4-8,16,18-19H,2-3,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAJWLXJISQQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]-4-(2,3-dichlorophenyl)-4,5-dihydropyridazin-3-one](/img/structure/B2945762.png)

![1-{4-[Methyl({[3-(trifluoromethyl)phenyl]methyl})amino]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2945765.png)

![2-(2-(cyclopentylamino)-2-oxoethyl)-N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2945766.png)

![N-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2945767.png)

![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2945770.png)

![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2945771.png)

![4-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2945773.png)

![4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid](/img/no-structure.png)

![1-(2-Chlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2945777.png)